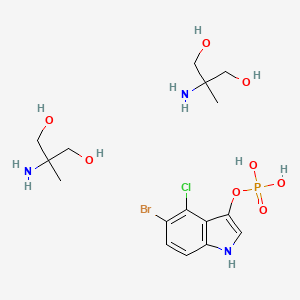![molecular formula C36H70N2O8 B13808545 Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate typically involves the reaction of icosenylsuccinic anhydride with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate is utilized in various scientific research fields, including:
Chemistry: As a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: In the preparation of biological samples and as a stabilizer for proteins and enzymes.
Medicine: In drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In the formulation of detergents, cosmetics, and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophobic and hydrophilic molecules, allowing them to mix and form stable emulsions. This property is particularly useful in various applications where the solubility of hydrophobic substances needs to be enhanced.
Comparison with Similar Compounds
Similar Compounds
- 2-[bis(2-hydroxyethyl)amino]ethyl oleate
- 2-[bis(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate
- Triethanolamine oleate
Uniqueness
Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate is unique due to its specific molecular structure, which provides superior emulsifying and stabilizing properties compared to similar compounds. Its long hydrophobic chain and multiple hydroxyl and amino groups allow it to interact effectively with a wide range of substances, making it highly versatile in various applications.
Properties
Molecular Formula |
C36H70N2O8 |
|---|---|
Molecular Weight |
658.9 g/mol |
IUPAC Name |
bis[2-[bis(2-hydroxyethyl)amino]ethyl] 2-[(E)-icos-1-enyl]butanedioate |
InChI |
InChI=1S/C36H70N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-34(36(44)46-32-26-38(23-29-41)24-30-42)33-35(43)45-31-25-37(21-27-39)22-28-40/h19-20,34,39-42H,2-18,21-33H2,1H3/b20-19+ |
InChI Key |
USRSIXHVNBRIKZ-FMQUCBEESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC/C=C/C(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


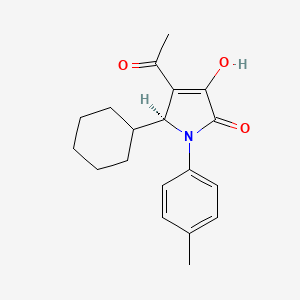
![9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B13808473.png)
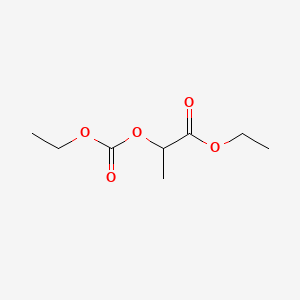
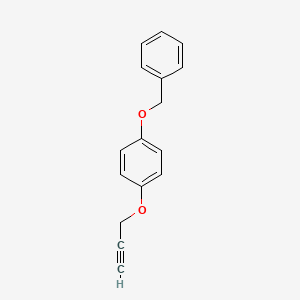
![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
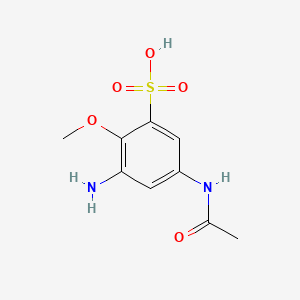
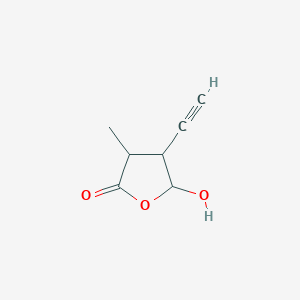
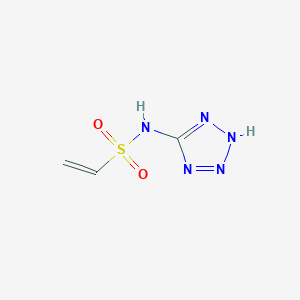
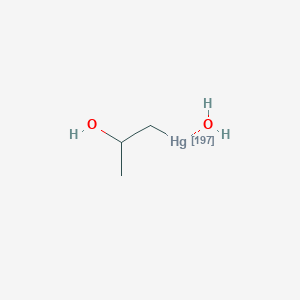
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
